2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

Description

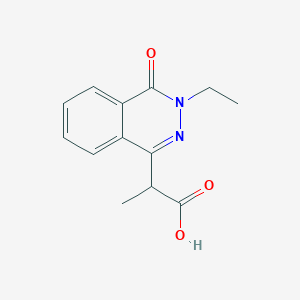

2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid (CAS 356790-54-0) is a phthalazinone derivative characterized by a propionic acid side chain at position 2 of the phthalazine ring and an ethyl substituent at position 2. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol . The compound’s structure combines a bicyclic phthalazine core with a carboxylic acid functional group, making it a candidate for diverse pharmacological applications. Unlike phenoxypropionic acid herbicides (e.g., 2,4-D or MCPP), this compound lacks chlorine substituents and aromatic ether linkages, suggesting distinct biochemical interactions .

Properties

IUPAC Name |

2-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-15-12(16)10-7-5-4-6-9(10)11(14-15)8(2)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXREQRLDORKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24800990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid typically involves the condensation of phthalic anhydride with ethylamine, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid has been investigated for its pharmacological properties:

- Antimicrobial Activity : Derivatives of phthalazine compounds have shown promising results against various pathogens. The structural characteristics of this compound contribute to its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Preliminary studies suggest that phthalazine derivatives can exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.

Environmental Applications

The compound's ability to interact with various pollutants makes it relevant in environmental science:

- Detection of Pollutants : Research indicates that compounds similar to this compound can be utilized in detecting aromatic pollutants in water through advanced chromatographic techniques .

Biochemical Research

In proteomics and biochemical studies, this compound serves as a valuable reagent:

- Proteomics Research : It is used in studies aimed at understanding protein interactions and functions due to its ability to modify biomolecules selectively .

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial efficacy of phthalazine derivatives highlighted the role of functional groups in enhancing activity against Gram-positive and Gram-negative bacteria. The presence of the ethyl group in this compound was found to improve solubility and bioavailability, leading to enhanced antimicrobial properties.

Case Study 2: Environmental Detection

In a recent project focused on environmental monitoring, researchers employed thin-layer chromatography combined with surface-enhanced Raman spectroscopy to detect substituted aromatic compounds in water samples. The study demonstrated that derivatives of phthalazine could serve as effective indicators for environmental pollutants due to their selective binding properties .

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural and computational properties of phthalazinone derivatives with varying alkyl substituents:

Key Observations :

- Ethyl vs.

- Isopropyl Substituent : The bulkier isopropyl group in CAS 1344692-10-9 introduces steric hindrance, which may reduce binding affinity to target proteins compared to the ethyl variant .

- Polar Surface Area : All three compounds share a similar topological polar surface area (~70 Ų), indicating comparable solubility and bioavailability profiles.

Comparison with Non-Phthalazinone Propionic Acid Derivatives

Phenoxypropionic Acid Herbicides

Herbicides like 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) and MCPP (2-(4-chloro-2-methylphenoxy)propionic acid) share the propionic acid backbone but differ critically in structure and toxicity:

| Property | 2-(3-Ethyl-4-oxo-phthalazin-1-yl)-propionic Acid | 2,4-DP (Herbicide) | MCPP (Herbicide) |

|---|---|---|---|

| Core Structure | Phthalazinone | Phenoxy aromatic ether | Phenoxy aromatic ether |

| Chlorine Substituents | None | 2,4-dichloro | 4-chloro-2-methyl |

| Toxicity | Not classified as hazardous | Carcinogen (IARC Group 2B) | Carcinogen (IARC Group 2B) |

| Primary Use | Pharmacological research | Herbicide | Herbicide |

Key Differences :

- The target compound lacks chlorine atoms and aromatic ether bonds, reducing its environmental persistence and carcinogenic risk compared to phenoxy herbicides .

- The phthalazinone core may confer selectivity toward mammalian enzymes over plant-specific targets, redirecting its application to medicine rather than agriculture.

NSAIDs: Ketoprofen vs. Phthalazinone Derivatives

Ketoprofen (), a propionic acid-derived NSAID, highlights structural contrasts:

- Ketoprofen : Contains a benzoylphenyl group linked to the propionic acid, enabling strong COX-1/COX-2 inhibition.

- Target Compound: The phthalazinone ring system likely engages different targets (e.g., PARP or PDEs), avoiding gastrointestinal toxicity associated with COX inhibition .

Biological Activity

2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is a chemical compound with the molecular formula . It is a derivative of phthalazine, a bicyclic heterocyclic compound. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on existing research.

The compound is synthesized through a series of reactions involving phthalic anhydride and ethylamine, followed by cyclization and oxidation. The synthesis typically employs solvents such as ethanol or acetic acid, with catalysts like sulfuric acid to enhance reaction efficiency.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Studies have reported that derivatives of phthalazine possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of tumor growth factors .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction: It could interact with cellular receptors that modulate signaling pathways related to cell survival and proliferation.

- Oxidative Stress Induction: The presence of a ketone group may lead to increased oxidative stress within cells, contributing to its anticancer effects .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies: A study on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .

- Antimicrobial Testing: In another study, the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid | Structure | Moderate | Low |

| 2-(3-Propenyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid | Structure | High | Moderate |

| This compound | Structure | High | High |

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound likely involves condensation reactions between phthalazinone derivatives and propionic acid precursors. For example:

- Step 1: Formation of the phthalazinone core via cyclization of substituted hydrazines with diketones or analogous precursors.

- Step 2: Alkylation or coupling reactions to introduce the 3-ethyl and propionic acid moieties.

Critical parameters include:

- Solvent choice (e.g., acetic acid for cyclization, as seen in thiazolidinone synthesis ).

- Catalysts: Acidic or basic conditions (e.g., sodium acetate in acetic acid for condensation ).

- Temperature control: Reflux conditions (e.g., 2.5–3 hours at elevated temperatures) to optimize intermediate stability .

- Inert atmosphere: Prevents oxidation or side reactions during sensitive steps .

Yields are highly dependent on purity of intermediates and precise stoichiometry.

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

Answer:

Discrepancies between spectroscopic and crystallographic data require a multi-technique approach:

- X-ray crystallography: Use programs like SHELXL for refinement to confirm bond angles, stereochemistry, and substituent positions .

- High-resolution mass spectrometry (HRMS): Validate molecular formula using exact mass data (e.g., 246.0811 g/mol for related phthalazinone derivatives ).

- 2D-NMR (COSY, HSQC): Resolve overlapping signals and assign protons in crowded regions (e.g., phthalazinone ring protons vs. propionic acid sidechain).

- Comparative analysis: Cross-reference with structurally similar compounds (e.g., 3-(3-Ethyl-4-oxo-phthalazin-1-yl)-propionic acid ) to identify systematic errors.

Basic: What analytical techniques are prioritized for purity assessment and structural confirmation?

Answer:

- Chromatography: Reverse-phase HPLC with UV detection to quantify purity and detect isomers.

- Mass spectrometry: HRMS (e.g., Q-TOF) to confirm molecular ion peaks and fragmentation patterns .

- NMR spectroscopy: H and C NMR to verify substituent integration and coupling constants (e.g., distinguishing ethyl vs. methyl groups on the phthalazinone ring).

- Elemental analysis: Validate C, H, N content to rule out hydrate or salt forms.

Advanced: What metabolic pathways are hypothesized for this compound, and how can they be validated experimentally?

Answer:

Based on structurally related propionic acid derivatives (e.g., excretion profiles in ):

- Phase I metabolism: Hydroxylation of the ethyl group or oxidation of the phthalazinone ring.

- Phase II metabolism: Glucuronidation or sulfation of hydroxylated metabolites.

Validation strategies:

- In vitro assays: Use liver microsomes or hepatocytes to identify primary metabolites.

- Isotopic labeling: Introduce C or C labels at key positions (e.g., propionic acid chain) to track metabolic fate .

- Urinary metabolite profiling: LC-MS/MS analysis of excreted compounds in animal models, similar to methods used for 2-(4-hydroxy-3-methoxybenzyl)propionic acid .

Advanced: How does the substitution pattern on the phthalazinone ring influence bioactivity, and what models are suitable for testing?

Answer:

- Substitution effects: The 3-ethyl group may enhance lipophilicity and membrane permeability, while the 4-oxo group could participate in hydrogen bonding with biological targets.

- In vitro models:

- Structure-activity relationship (SAR) studies: Compare with analogs like 2-(3-Methyl-4-oxo-phthalazin-1-yl)acetic acid to isolate critical functional groups.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Based on hazards of structurally similar propionic acid derivatives :

- Storage: Tightly sealed containers in a cool, ventilated area; avoid moisture to prevent decomposition.

- Incompatibilities: Keep away from strong acids (e.g., HCl, HSO) and reactive metals (e.g., Na, Mg) to prevent explosive reactions.

- PPE: Gloves, lab coats, and goggles; use fume hoods during synthesis.

- Spill management: Neutralize with bicarbonate and adsorb with inert material (e.g., vermiculite).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.